![molecular formula C23H30N4O3 B3000949 2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate CAS No. 1008670-91-4](/img/structure/B3000949.png)
2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate" is a complex organic molecule that appears to be related to the quinoline and quinoxaline families of compounds. These families are known for their diverse biological activities and applications in medicinal chemistry. The papers provided discuss various quinoline and quinoxaline derivatives, their synthesis, and biological activities, which may offer insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of quinoline and quinoxaline derivatives often involves cyclization reactions and the use of various reagents to introduce functional groups. For instance, the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols is achieved through cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, which proceeds via alkylideneaminyl radical intermediates . Similarly, ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives are synthesized from tetrazolo[1,5-a]quinoline derivatives, with their structures elucidated by various spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinoline and quinoxaline derivatives is often characterized by spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structures of (Z)-ethyl 2-cyano-2-(3H- and 2-methyl-3H-quinazoline-4-ylidene) acetate were determined, revealing intramolecular hydrogen bonding and specific space groups and cell dimensions . These findings suggest that similar intramolecular interactions and structural features might be present in the compound "2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate".
Chemical Reactions Analysis
Quinoline and quinoxaline derivatives can undergo various chemical reactions, including cyclization, rearrangement, and multi-component reactions. For instance, the synthesis of pyranoquinoline derivatives involves a three-component reaction with 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate . Another example is the acid-catalyzed rearrangement in the system 3-(α-aminobenzyl)quinoxalin-2(1H)-one-ethyl acetoacetate, leading to the synthesis of 2-(pyrrol-3-yl)benzimidazoles . These reactions highlight the reactivity of the quinoline and quinoxaline cores, which could be relevant for the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline and quinoxaline derivatives are influenced by their molecular structures. The presence of functional groups such as cyano, ester, and amino groups can affect properties like solubility, melting point, and reactivity. The antimicrobial activity of some derivatives has been evaluated, showing effectiveness against various bacteria and fungi . These properties are important for the potential application of these compounds in medicinal chemistry and could be indicative of the properties of "2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate".
Applications De Recherche Scientifique
Corrosion Inhibition
Quinoxaline derivatives, including those structurally related to 2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate, have been studied for their potential as corrosion inhibitors. For instance, Zarrouk et al. (2014) explored the inhibition efficiencies of some quinoxalines on copper in nitric acid media, demonstrating a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Synthetic Chemistry
Quinoxaline derivatives have diverse applications in synthetic chemistry. Kurasawa et al. (1984) detailed the synthesis and ring transformations of spiro-[cyclobutene-1, 2'(1H)-quinoxaline], showing the versatility of quinoxaline compounds in creating complex structures (Kurasawa et al., 1984). Additionally, Lei et al. (2011) developed a green, efficient procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives, highlighting the environmental benefits of such processes (Lei et al., 2011).
Antimicrobial Activity
The antimicrobial activity of quinoxaline derivatives is another significant area of research. Ahmed et al. (2006) synthesized succinimido(2-aryl-4-oxo-3- {((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, demonstrating significant inhibition of bacterial and fungal growth (Ahmed et al., 2006).
Antiviral Agents
Elzahabi (2017) investigated novel quinoxaline derivatives for their antiviral activity against various viruses, finding two compounds with potent activity against HCMV (Elzahabi, 2017).
Non-Steroidal Anti-Inflammatory and Analgesic Agents
Wagle et al. (2008) synthesized new oxadiazoles derivatives from quinoxaline, which showed potential as non-steroidal anti-inflammatory and analgesic agents (Wagle, Adhikari, & Kumari, 2008).
Mécanisme D'action
Target of Action
Similar compounds have been used as uv absorbers in sunscreens and other cosmetic formulations , suggesting that the compound may interact with ultraviolet (UV) light.
Mode of Action
Based on its potential use as a uv absorber , it can be hypothesized that the compound might absorb harmful UV radiation, thereby protecting the skin from damage.
Pharmacokinetics
As a potential ingredient in cosmetic formulations , it can be hypothesized that the compound is likely to be topically applied and absorbed through the skin
Result of Action
If the compound functions as a uv absorber , its action would result in the protection of skin cells from the damaging effects of UV radiation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as exposure to sunlight, temperature, and pH could potentially affect the compound’s UV absorption capacity and stability
Propriétés
IUPAC Name |
2-ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-5-17(6-2)14-29-23(28)18(11-24)21-22(27-12-15(3)30-16(4)13-27)26-20-10-8-7-9-19(20)25-21/h7-10,15-18H,5-6,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIDEZDQNZCDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

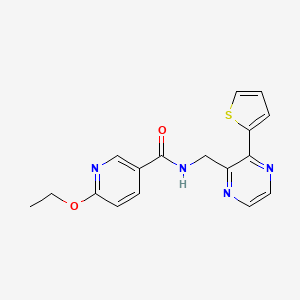
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/no-structure.png)
![Bicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B3000870.png)
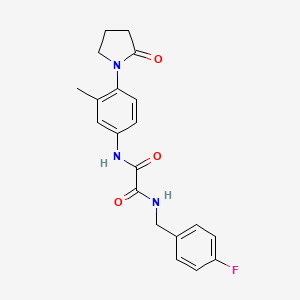
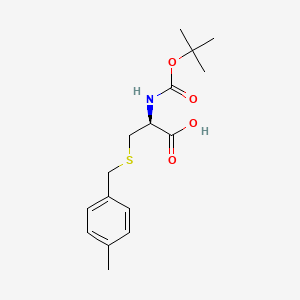
![methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)
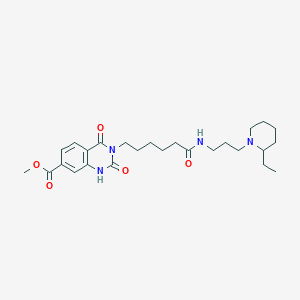
![8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3000877.png)
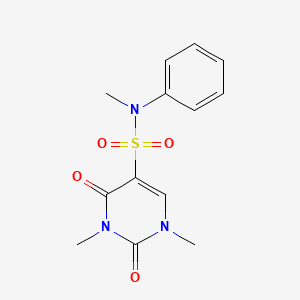
![1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3000880.png)
![N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B3000885.png)
![benzyl (2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B3000887.png)
![2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3000888.png)
